molecular formula C8H15NO2 B14754955 N,N-diethyl-1-propyn-1-amine; formic acid

N,N-diethyl-1-propyn-1-amine; formic acid

Cat. No.: B14754955
M. Wt: 157.21 g/mol
InChI Key: AMWHMNSEYSRMNK-UHFFFAOYSA-N
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Description

. This compound is a tertiary amine, characterized by the presence of a propynyl group attached to the nitrogen atom. Formic acid, on the other hand, is the simplest carboxylic acid with the formula HCOOH. When combined, these compounds form a complex that has various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-propyn-1-amine typically involves the alkylation of propargylamine with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:

HC≡C-CH2NH2+(C2H5)2NHHC≡C-CH2N(C2H5)2+NH3\text{HC≡C-CH}_2\text{NH}_2 + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{HC≡C-CH}_2\text{N(C}_2\text{H}_5\text{)}_2 + \text{NH}_3 HC≡C-CH2​NH2​+(C2​H5​)2​NH→HC≡C-CH2​N(C2​H5​)2​+NH3​

Industrial Production Methods

In industrial settings, the production of N,N-diethyl-1-propyn-1-amine involves the use of continuous flow reactors to ensure high yield and purity. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to distillation to separate the desired product from any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-propyn-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-diethyl-1-propyn-1-imine.

    Reduction: Reduction of the compound can yield N,N-diethyl-1-propylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and alkoxides (RO-) are used in substitution reactions.

Major Products Formed

Scientific Research Applications

N,N-diethyl-1-propyn-1-amine and its formic acid complex have several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-propyn-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can catalyze various chemical reactions. The formic acid complex of the compound can undergo N-formylation reactions, where the formyl group is transferred to an amine, forming formamides .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-propynylamine
  • N,N-dimethyl-2-propynylamine
  • N,N-diethyl-1-propylamine

Uniqueness

N,N-diethyl-1-propyn-1-amine is unique due to its propynyl group, which imparts distinct chemical properties compared to other similar compounds. The presence of the triple bond in the propynyl group allows for unique reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N,N-diethylprop-1-yn-1-amine;formic acid

InChI

InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h5-6H2,1-3H3;1H,(H,2,3)

InChI Key

AMWHMNSEYSRMNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CC.C(=O)O

Origin of Product

United States

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